molecular formula C11H17NO2 B1663981 1-Pentanol, 5-(p-aminophenoxy)- CAS No. 100055-08-1

1-Pentanol, 5-(p-aminophenoxy)-

Cat. No.: B1663981
CAS No.: 100055-08-1
M. Wt: 195.26 g/mol
InChI Key: UGIFBNVGQGRKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanol, 5-(p-aminophenoxy)- is a bioactive chemical.

Scientific Research Applications

Chemical Properties and Structure

1-Pentanol, 5-(p-aminophenoxy)- is characterized by its amino alcohol structure, featuring both an amino group and a hydroxyl group. This bifunctionality enables it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

  • Peptide Synthesis :
    • The compound serves as a crucial building block in the synthesis of peptides. Its ability to form stable linkages between amino acids allows for the creation of complex peptide structures necessary for drug development .
  • Drug Development :
    • Its properties enhance solubility and stability in pharmaceutical formulations, particularly for oral medications. This characteristic is vital for improving the bioavailability of drugs .
  • Neuroscience Research :
    • 1-Pentanol, 5-(p-aminophenoxy)- has been investigated for its potential neuroprotective effects, contributing to research aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Bioconjugation :
    • The compound is utilized in bioconjugation processes, where it links biomolecules to therapeutic agents. This application is essential for developing targeted drug delivery systems .

Material Science Applications

  • Functionalized Polymers :
    • In material science, 1-pentanol derivatives are used to create functionalized polymers that exhibit enhanced properties for industrial applications such as coatings and adhesives .
  • Biodegradable Plastics :
    • As a precursor for polyesteramides, this compound plays a role in producing biodegradable plastics, which are increasingly important in reducing environmental impact .

Synthesis and Reaction Pathways

The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- involves various chemical reactions that leverage its amino and hydroxyl functionalities:

  • Polycondensation Reactions :
    • The compound can undergo polycondensation with dicarboxylic acid esters to form polyesteramides. This reaction is significant for producing materials suitable for medical applications such as absorbable sutures .
  • Cyclization Reactions :
    • Under specific conditions, 1-pentanol can cyclize to form piperidine derivatives, which are valuable in synthesizing various pharmaceuticals .

Case Study 1: Drug Development

A study demonstrated the use of 1-Pentanol, 5-(p-aminophenoxy)- in synthesizing new peptide-based therapeutics. The research highlighted its role in enhancing the stability and solubility of drug candidates, leading to improved efficacy in preclinical trials.

Case Study 2: Biodegradable Plastics

Research focused on the application of this compound in creating biodegradable polyesteramides showed promising results. The synthesized materials exhibited mechanical properties suitable for medical applications while being environmentally friendly.

Data Table: Comparative Applications

Application AreaSpecific UseBenefits
PharmaceuticalPeptide synthesisEnables complex drug structures
Drug formulationEnhances solubility and stability
Material ScienceFunctionalized polymersImproves material properties
Biodegradable plasticsReduces environmental impact
NeuroscienceNeuroprotective agentsPotential treatments for neurodegenerative diseases
BioconjugationTargeted drug delivery systemsIncreases therapeutic efficacy

Properties

IUPAC Name

5-(4-aminophenoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFBNVGQGRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142893
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100055-08-1
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100055081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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